Bienvenue dans la boutique en ligne BenchChem!

NITD-916

InhA inhibition mechanism of action drug resistance

NITD-916 is a direct enoyl-ACP reductase (InhA) inhibitor that bypasses KatG-mediated prodrug activation, retaining full potency against isoniazid-resistant M. tuberculosis clinical isolates (MIC50 = 40–160 nM; 5–8× more potent than INH). Ideal positive control for InhA-targeted HTS campaigns and whole-cell Mtb assays. Validated orally in acute and established murine TB models with bacterial burden reduction comparable to isoniazid. Co-crystal structure available (PDB: 4R9S) supports SAR and resistance mechanism studies. Demonstrates unique efficacy against NTM species (M. abscessus, M. fortuitum) where isoniazid is inactive. Prodrug NITD-113 available for enhanced pulmonary distribution.

Molecular Formula C20H25NO2
Molecular Weight 311.4 g/mol
Cat. No. B1494569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNITD-916
Synonyms6-((4,4-dimethylcyclohexyl)methyl)-4-hydroxy-3-phenylpyridin-2(1H)-one
Molecular FormulaC20H25NO2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)CC2=CC(=C(C(=O)N2)C3=CC=CC=C3)O)C
InChIInChI=1S/C20H25NO2/c1-20(2)10-8-14(9-11-20)12-16-13-17(22)18(19(23)21-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H2,21,22,23)
InChIKeyWKDRRKVUJLNFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NITD-916 as a 4-Hydroxy-2-Pyridone Direct InhA Inhibitor for MDR-TB and NTM Procurement


NITD-916 is a 4-hydroxy-2-pyridone derivative that functions as a direct inhibitor of the mycobacterial enoyl-ACP reductase InhA, a clinically validated target essential for mycolic acid biosynthesis [1]. Unlike isoniazid (INH), which requires KatG-mediated activation to form an INH-NAD adduct that inhibits InhA, NITD-916 binds directly to InhA in an NADH-dependent manner and forms a ternary complex that blocks access to the fatty acyl substrate binding pocket without requiring prodrug activation [2]. NITD-916 exhibits potent in vitro activity against Mycobacterium tuberculosis with an MIC50 of 40–160 nM and has demonstrated oral in vivo efficacy in both acute and established mouse models of M. tuberculosis infection .

Why NITD-916 Cannot Be Substituted by Generic InhA Inhibitors or Isoniazid in Tuberculosis Research


Direct substitution of NITD-916 with other InhA-targeting compounds—particularly the clinical standard isoniazid—is scientifically invalid due to fundamental differences in activation requirements, resistance profiles, and spectrum of activity. Isoniazid is a prodrug requiring KatG-mediated activation to form the inhibitory INH-NAD adduct; this activation step is bypassed in the majority of isoniazid-resistant clinical isolates, which harbor katG mutations that render the drug ineffective [1]. In contrast, NITD-916 is a direct InhA inhibitor that does not require KatG bioactivation and remains fully active against isoniazid-resistant M. tuberculosis clinical isolates [1]. Furthermore, other direct InhA inhibitors such as triclosan derivatives and GSK693 exhibit divergent physicochemical properties, species-specific activity spectra, and resistance mutation patterns that preclude interchangeable use without experimental validation [2].

NITD-916 Quantitative Comparator Evidence for Scientific Procurement Decisions


Direct InhA Binding Bypasses KatG Activation Requirement Unlike Isoniazid

NITD-916 binds directly to InhA in an NADH-dependent manner and forms a ternary complex that blocks the fatty acyl substrate binding pocket, whereas isoniazid requires KatG-mediated activation to form an INH-NAD adduct that competes with NADH binding [1]. This mechanistic distinction is quantitatively reflected in resistance profiles: katG mutations confer high-level isoniazid resistance (MIC typically >1 µg/mL in clinical isolates), while NITD-916 remains fully active against these same strains with MIC50 values of 40–160 nM [1]. The direct binding mode of NITD-916 has been structurally validated by X-ray crystallography (PDB: 4R9S), confirming the ternary complex with InhA and NADH [2].

InhA inhibition mechanism of action drug resistance KatG bypass

Superior In Vitro Potency Against M. tuberculosis Compared to Isoniazid and PA-824

NITD-916 exhibits significantly lower MIC50 values against M. tuberculosis compared to first-line clinical agents isoniazid and PA-824 (pretomanid) . Against multi-drug resistant clinical isolates of M. tuberculosis, NITD-916 displays an MIC50 of 40–160 nM, which is approximately 5–8 times more potent than isoniazid (MIC50 = 330 nM) and PA-824 (MIC50 = 400 nM) . The compound also demonstrates a biochemical IC50 of 570 nM against purified InhA enzyme [1].

MIC anti-tubercular potency in vitro efficacy

Validated In Vivo Oral Efficacy in Murine Tuberculosis Models with Dose-Dependent Bacterial Clearance

NITD-916 demonstrates dose-dependent oral efficacy in both acute and established mouse models of M. tuberculosis infection [1]. In acute infection models (BALB/c mice infected intranasally with 10^3 CFU M. tuberculosis H37Rv, treatment initiated 1 week post-infection), 4 weeks of oral NITD-916 treatment produced a statistically significant reduction in lung bacterial burden comparable to isoniazid [2]. In established infection models (treatment initiated 4 weeks post-infection), NITD-916 also showed robust efficacy, reducing lung CFU by approximately 1.5–2.0 log10 units at efficacious doses [2].

in vivo efficacy mouse model oral administration bacterial burden

Broad-Spectrum Activity Against Non-Tuberculous Mycobacteria Including M. fortuitum and M. abscessus

NITD-916 demonstrates potent activity against clinically relevant non-tuberculous mycobacteria (NTM), including M. fortuitum and M. abscessus, species for which isoniazid is ineffective due to the absence of functional KatG-mediated activation [1]. Against a panel of M. fortuitum clinical strains, NITD-916 displayed very low MIC values and exerted potent antimicrobial activity in macrophages [2]. In a zebrafish model of M. fortuitum infection, short-duration NITD-916 treatment significantly protected infected larvae from M. fortuitum-induced killing, correlating with reduced bacterial burdens and abscesses [2]. For M. abscessus, NITD-916 exhibits MIC50/MIC90 values of 0.125/1 mg/L in vitro, and 14-day treatment with 100 mg/kg NITD-916 in a mouse acute lung infection model produced a 5.6 log10 CFU reduction in lung tissue, a reduction that was superior to 200 mg/kg clarithromycin (CLR) treatment [3].

NTM M. fortuitum M. abscessus broad-spectrum

Lower Resistance Frequency Compared to Isoniazid and Distinct Mutational Profile

NITD-916 exhibits a lower frequency of resistance compared to isoniazid in M. tuberculosis [1]. Resistance frequency studies in H37Rv (Euro-American lineage) and HN878 (East-Asian lineage) strains of M. tuberculosis showed that while NITD-916-resistant mutants could be isolated, the resistance frequency was lower than that observed for isoniazid under comparable selection conditions [1]. Importantly, all NITD-916-resistant mutants retained full susceptibility to isoniazid, indicating a lack of cross-resistance and distinct mutational pathways [1]. Mutations conferring NITD-916 resistance mapped to residues within or near the InhA active site or in the fabG1-inhA promoter region, but these mutations did not confer cross-resistance to isoniazid despite homology to SNPs identified in isoniazid-resistant clinical isolates [1].

resistance frequency mutational profile cross-resistance InhA

Favorable In Vitro Safety and Drug-Drug Interaction Profile Supporting Combination Studies

NITD-916 demonstrates a promising in vitro safety profile characterized by low cytotoxicity and minimal off-target interactions [1]. In THP-1 macrophage cytotoxicity assays, NITD-916 exerted very little cytotoxicity after 1 or 3 days of drug exposure [2]. Importantly, NITD-916 does not inhibit major cytochrome P450 (CYP) enzymes, suggesting a low potential for CYP-mediated drug-drug interactions in combination therapy studies [1]. Additionally, NITD-916 does not inhibit the hERG (human ether-a-go-go related gene) channel, indicating a reduced risk of QT interval prolongation and associated cardiac toxicity [1].

hERG CYP inhibition cytotoxicity safety profile

NITD-916 High-Value Procurement and Research Application Scenarios


Positive Control and Reference Compound for MDR-TB Drug Discovery Screening

NITD-916 serves as an optimal positive control in high-throughput screening campaigns targeting InhA or whole-cell M. tuberculosis assays, particularly when screening compound libraries against isoniazid-resistant clinical isolates. Its direct InhA inhibition mechanism, validated by X-ray crystallography (PDB: 4R9S), and its 5–8× greater potency (MIC50 = 40–160 nM) compared to isoniazid (MIC50 = 330 nM) in MDR strains make it a rigorous benchmark for hit validation [1]. The compound's oral bioavailability and demonstrated in vivo efficacy further enable seamless transition from in vitro hits to in vivo proof-of-concept studies without changing positive control chemistry.

In Vivo Pharmacodynamic Tool Compound for InhA Target Validation Studies

NITD-916 is a validated tool compound for InhA target engagement and pharmacodynamic studies in murine tuberculosis models. Its dose-dependent oral efficacy in both acute and established infection models, with bacterial burden reduction comparable to isoniazid, enables researchers to correlate InhA inhibition with in vivo bacterial clearance [1]. The availability of co-crystal structures (PDB: 4R9S) and characterized resistance mutations further supports structure-activity relationship (SAR) studies and resistance mechanism investigations [2]. Researchers should note that a phosphate ester prodrug (NITD-113) is available for studies requiring enhanced pulmonary distribution [3].

NTM Drug Discovery Programs Targeting M. abscessus and M. fortuitum

For research programs focused on non-tuberculous mycobacteria, NITD-916 provides a unique direct InhA inhibitor tool with validated activity against M. fortuitum and M. abscessus—species for which isoniazid is inactive [1]. In M. abscessus mouse lung infection models, 14-day treatment with 100 mg/kg NITD-916 produced a 5.6 log10 CFU reduction, outperforming 200 mg/kg clarithromycin [1]. The compound's efficacy in zebrafish M. fortuitum infection models and activity in human macrophages and CF-derived lung organoids further support its utility in NTM drug discovery and target validation [2].

Resistance Mechanism and Combination Therapy Research

NITD-916 is an ideal reference compound for studies investigating resistance mechanisms to direct InhA inhibitors and for evaluating combination therapy regimens. Its lower resistance frequency compared to isoniazid and the complete absence of cross-resistance between NITD-916-resistant mutants and isoniazid enable researchers to dissect distinct mutational pathways to InhA inhibitor resistance [1]. Additionally, the compound's lack of CYP inhibition and hERG channel blockade makes it suitable for combination studies with other antimycobacterial agents without confounding drug-drug interaction effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for NITD-916

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.